molecular formula C9H8Cl2N4 B6275361 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2230408-66-7

4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6275361
CAS No.: 2230408-66-7
M. Wt: 243.1
InChI Key:
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Description

4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4,5-dichloropyrimidine with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

    Materials science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloroimidazole: Another heterocyclic compound with similar structural features but different chemical properties.

    2,4-Dichloropyrimidine: Shares the pyrimidine ring but lacks the pyrazole moiety.

Uniqueness

4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both pyrimidine and pyrazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

2230408-66-7

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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